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Introduction
Indium Arsenide (InAs) is a III-V binary semiconductor compound that holds a critical position

in materials science and solid-state physics.[1] As a narrow, direct bandgap material with

exceptionally high electron mobility, InAs is a cornerstone for the fabrication of advanced

electronic and optoelectronic devices.[2][3] Its applications are prominent in high-frequency

electronics, infrared (IR) detectors for the 1.0–3.8 μm wavelength range, and diode lasers.[2][4]

This guide provides a comprehensive overview of the core physical and chemical properties of

InAs, detailed experimental methodologies for their characterization, and a summary of

quantitative data for reference.

Physical Properties of Indium Arsenide
The unique characteristics of InAs stem from its distinct structural, electronic, optical, and

thermal properties.

Structural and General Properties
InAs crystallizes in the zincblende structure, which is a face-centered cubic (FCC) lattice.[1][5]

This structure is fundamental to its electronic and optical behavior. The material appears as

grey cubic crystals with a metallic luster.[1][2]
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Table 1: General and Structural Properties of InAs

Property Value Units Reference(s)

Chemical Formula InAs - [1][2]

Molar Mass 189.740 g/mol [2][5]

Crystal Structure Zincblende (F-43m) - [1][2]

Lattice Constant (a) 6.0583 Å [2][5][6]

Density 5.67 g/cm³ [2][5]

| Debye Temperature | 280 | K |[1][6] |

Electronic Properties
The electronic properties of InAs, particularly its narrow direct bandgap and high electron

mobility, are central to its use in high-speed devices.[2][7] The direct bandgap allows for

efficient emission and absorption of photons, making it ideal for optoelectronic applications.

Table 2: Electronic Properties of InAs at Room Temperature (300 K)
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Property Value Units Reference(s)

Bandgap (E_g) 0.354 eV [1][2]

Bandgap Type Direct - [2][7]

Electron Mobility (μ_e) ≤ 40,000 cm²/(V·s) [1][2][8]

Hole Mobility (μ_h) 460 cm²/(V·s) [5]

Electron Effective

Mass (m_e*)
0.023 m_o - [6][9]

Heavy Hole Effective

Mass (m_hh*)
0.41 m_o - [6][9]

Light Hole Effective

Mass (m_lh*)
0.026 m_o - [6][9]

Static Dielectric

Constant
15.15 - [6]

High-Frequency

Dielectric Constant
12.3 - [6]

| Electron Affinity | 4.9 | eV |[6] |

Optical Properties
The optical characteristics of InAs are directly related to its electronic band structure, governing

its interaction with light, primarily in the infrared spectrum.

Table 3: Optical Properties of InAs
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Property Value Units Reference(s)

Refractive Index (at
632.8 nm)

~3.51 (300 K) - [10][11]

Radiative

Recombination

Coefficient

1.1 x 10⁻¹⁰ cm³/s [10]

Long-wave TO

Phonon Energy
~27 meV [10]

| Long-wave LO Phonon Energy | ~29 | meV |[10] |

Thermal and Mechanical Properties
The thermal stability and mechanical robustness of InAs are critical for device reliability and

performance under various operating conditions.

Table 4: Thermal and Mechanical Properties of InAs

Property Value Units Reference(s)

Melting Point 942 °C (1215 K) [2][12]

Thermal Conductivity

(300 K)
0.27 W/(cm·K) [2][12]

Specific Heat (c_p) 0.25 J/(g·°C) [12]

Linear Thermal

Expansion Coefficient
4.52 x 10⁻⁶ K⁻¹ [1][12]

| Bulk Modulus | 5.8 x 10¹¹ | dyn/cm² |[12] |

Chemical Properties of Indium Arsenide
Reactivity and Chemical Stability
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InAs is a relatively stable compound but is susceptible to certain chemical etchants, a property

leveraged for device fabrication and surface preparation. It is insoluble in water.[13] The

surface of InAs can oxidize when exposed to air, forming unstable oxides with complex

compositions, which can impact device performance.[14]

Chemical Etching
Controlled etching of InAs is crucial for creating device structures.

HCl Solutions: InAs is chemically stable in hydrochloric acid (HCl) solutions with

concentrations up to 8M.[15] At higher concentrations, chemical etching occurs.[15]

Bromine-based Solutions: Solutions of bromine (Br₂) in methanol (CH₃OH) or hydrobromic

acid (HBr) are effective for polishing and chemical cutting.[16] The etch rate is dependent on

the bromine concentration; for instance, solutions with 1.5 to 2 vol. % Br₂ in methanol are

used for polishing, while higher concentrations (20-30 vol. % in HBr) are used for cutting,

yielding etch rates of 25-50 µm/min.[16]

Surface Chemistry
The surface of InAs is known to possess a high density of donor-type surface states.[17] This

leads to the formation of an electron accumulation layer and the pinning of the surface Fermi

level, which is a critical consideration in the design of nano-scale electronic devices where the

surface-to-volume ratio is high.[17]

Experimental Protocols
The characterization of InAs properties relies on a suite of sophisticated experimental

techniques.

X-Ray Diffraction (XRD): This is the primary technique for determining the crystal structure

and lattice parameters of InAs. A monochromatic X-ray beam is directed at the InAs crystal.

The diffraction pattern, consisting of constructive interference peaks at specific angles

(Bragg's Law), is recorded. Analysis of the peak positions reveals the crystal lattice spacing

and structure (e.g., zincblende), while the peak width can indicate crystal quality.[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.attelements.com/indium-metal-and-alloys/indium-arsenide-(inas).html
https://www.researchgate.net/figure/Chemical-etchants-for-InSb_tbl3_26486780
https://www.researchgate.net/publication/277632528_Wet-Chemical_Approaches_for_Atomic_Layer_Etching_of_Semiconductors_Surface_Chemistry_Oxide_Removal_and_Reoxidation_of_InAs_100
https://www.researchgate.net/publication/277632528_Wet-Chemical_Approaches_for_Atomic_Layer_Etching_of_Semiconductors_Surface_Chemistry_Oxide_Removal_and_Reoxidation_of_InAs_100
https://pdfs.semanticscholar.org/d95b/64f73728b83132e70fc39bb21a5af4f44240.pdf
https://pdfs.semanticscholar.org/d95b/64f73728b83132e70fc39bb21a5af4f44240.pdf
https://pubs.aip.org/aip/apl/article/100/26/262105/126643/Direct-measurement-of-surface-states-density-and
https://pubs.aip.org/aip/apl/article/100/26/262105/126643/Direct-measurement-of-surface-states-density-and
https://www.powerwaywafer.com/inas-indium-arsenide-single-crystal.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073376?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hall Effect Measurements: This method is used to determine key electronic properties such

as carrier concentration, carrier type (n-type or p-type), and mobility. An InAs sample is

placed in a magnetic field perpendicular to the direction of current flow. The Lorentz force

deflects the charge carriers, creating a transverse voltage (the Hall voltage). By measuring

this voltage along with the current, magnetic field strength, and sample dimensions, the

carrier concentration and mobility can be calculated.[8][18]

Photoluminescence (PL) Spectroscopy: PL is a non-destructive optical technique used to

determine the bandgap energy and assess material quality. A laser with photon energy

greater than the InAs bandgap excites electrons from the valence band to the conduction

band. These electrons then relax and recombine with holes, emitting photons with energy

corresponding to the bandgap. Spectroscopic analysis of this emitted light provides a precise

measurement of the bandgap energy.[5]

Spectroscopic Ellipsometry: This optical technique is employed to measure the refractive

index and extinction coefficient of InAs thin films. It measures the change in polarization of

light upon reflection from the sample surface over a range of wavelengths. By fitting the

experimental data to a model of the material's structure, the optical constants can be

determined with high accuracy.[19]

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): When studying wet chemical

etching, ICP-MS is used to analyze the etchant solution.[15] The technique can detect and

quantify the concentration of dissolved elements (Indium and Arsenic) in the liquid with very

high sensitivity. This allows for precise kinetic studies of the etching process by measuring

the dissolution rate of the semiconductor.[15]

Visualization of Characterization Workflow
The following diagram illustrates the logical workflow for characterizing the fundamental

properties of an InAs crystal after its synthesis.
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A flowchart illustrating the experimental workflow from InAs synthesis to the characterization of

its key properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [physical and chemical properties of InAs]. BenchChem,
[2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073376#physical-
and-chemical-properties-of-inas]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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